1-Bromo-2,4-dimethylhexane
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Overview
Description
1-Bromo-2,4-dimethylhexane is an organic compound with the molecular formula C8H17Br. It is a bromoalkane, meaning it contains a bromine atom attached to an alkane chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethylhexane can be synthesized through several methods, including:
Free Radical Bromination: This involves the bromination of 2,4-dimethylhexane using bromine (Br2) in the presence of light or a radical initiator. The reaction typically proceeds via a free radical mechanism.
Hydrobromination: This method involves the addition of hydrogen bromide (HBr) to an appropriate alkene precursor, such as 2,4-dimethyl-1-hexene, under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes that allow for large-scale synthesis. These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
1-Bromo-2,4-dimethylhexane undergoes several types of chemical reactions, including:
Oxidation: The bromine atom can be replaced by an oxygen-containing functional group, such as in the formation of alcohols or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) are used.
Major Products Formed:
Oxidation: 2,4-Dimethylhexan-1-ol or 2,4-dimethylhexanone.
Reduction: 2,4-Dimethylhexane or 2,4-dimethyl-1-hexene.
Substitution: 2,4-Dimethylhexanol or this compound iodide.
Scientific Research Applications
1-Bromo-2,4-dimethylhexane is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-bromo-2,4-dimethylhexane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism (SN1 or SN2). The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparison with Similar Compounds
1-Bromo-2,2-dimethylhexane
1-Bromohexane
1-Bromo-3-methylpentane
Properties
IUPAC Name |
1-bromo-2,4-dimethylhexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXJNTJVVFUDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13285-68-2 |
Source
|
Record name | 1-bromo-2,4-dimethylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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